molecular formula C12H21NO4S2 B2588911 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine CAS No. 1448133-15-0

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine

Cat. No.: B2588911
CAS No.: 1448133-15-0
M. Wt: 307.42
InChI Key: LHVLNGIIAMSGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both cyclohexylsulfonyl and cyclopropylsulfonyl groups attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Scientific Research Applications

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine has several scientific research applications:

Mechanism of Action

Future Directions

The future of azetidine research is promising. There is a growing interest in the biosynthetic research of the largely unexplored azetidine moieties as well as the discovery of novel azetidine-containing natural products . Additionally, the development of new reaction protocols could overcome some long-standing challenges within this field of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve efficient sulfonylation and ring formation.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylsulfonyl)azetidine: Lacks the cyclopropylsulfonyl group, making it less sterically hindered.

    1-(Cyclopropylsulfonyl)azetidine: Lacks the cyclohexylsulfonyl group, which may affect its hydrophobic interactions.

    3-(Phenylsulfonyl)-1-(cyclopropylsulfonyl)azetidine: Contains a phenylsulfonyl group instead of a cyclohexylsulfonyl group, altering its electronic properties.

Uniqueness

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine is unique due to the presence of both cyclohexylsulfonyl and cyclopropylsulfonyl groups, which provide a balance of steric hindrance and electronic effects. This unique combination enhances its potential interactions with biological targets and its versatility in synthetic applications.

Properties

IUPAC Name

3-cyclohexylsulfonyl-1-cyclopropylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S2/c14-18(15,10-4-2-1-3-5-10)12-8-13(9-12)19(16,17)11-6-7-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLNGIIAMSGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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